Propargyl-PEG4-Sulfone-PEG4-acid
Overview
Description
Propargyl-PEG4-Sulfone-PEG4-acid is a polyethylene glycol (PEG)-based linker containing a propargyl group with a terminal carboxylic acid. This compound is primarily used in click chemistry and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield stable triazole linkages .
Mechanism of Action
Target of Action
Propargyl-PEG4-Sulfone-PEG4-acid is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade .
Mode of Action
The compound contains a propargyl group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows the compound to form stable triazole linkages with its targets . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) forming a stable amide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . By degrading specific proteins, the compound can alter cellular processes and potentially lead to desired therapeutic effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition to occur . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-Sulfone-PEG4-acid is synthesized through a series of chemical reactions involving the introduction of a propargyl group and a sulfone group into a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Sulfone Introduction: The sulfone group is introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-Sulfone-PEG4-acid undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions for click chemistry.
EDC or HATU: Used as activators for amide bond formation.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines.
Scientific Research Applications
Propargyl-PEG4-Sulfone-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and as a component in the synthesis of therapeutic agents.
Industry: Applied in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Propargyl-PEG4-Sulfone-PEG4-acid is unique due to its dual functionality, combining a propargyl group and a sulfone group within a PEG backbone. Similar compounds include:
Propargyl-PEG4-acid: Lacks the sulfone group, limiting its reactivity in certain applications.
PEG4-Sulfone-PEG4-acid: Lacks the propargyl group, reducing its utility in click chemistry reactions.
Propargyl-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a carboxylic acid, altering its reactivity with amines
This compound stands out due to its versatility and ability to participate in multiple types of chemical reactions, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O12S/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35(25,26)21-19-34-17-15-32-13-11-30-9-7-28-5-3-22(23)24/h1H,3-21H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQXWXCUYMFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140375 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-41-2 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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